Dicyclohexyl maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

621-13-6 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

dicyclohexyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11- |

InChI Key |

BLKQQTCUGZJWLN-QXMHVHEDSA-N |

Isomeric SMILES |

C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2 |

Canonical SMILES |

C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Dicyclohexyl maleate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate is an organic compound recognized for its role as a chemical intermediate, particularly in the manufacturing of polymers and other organic chemicals.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic data. The information is intended to support research and development activities by providing detailed technical information and methodologies. While this compound is primarily used in industrial applications, understanding its properties is crucial for assessing its potential in various scientific domains.

Chemical Structure and Identifiers

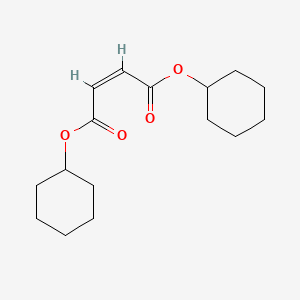

This compound is the diester of maleic acid and cyclohexanol. The molecule consists of a central maleate core with two cyclohexyl rings attached via ester linkages.

Chemical Structure:

References

An In-Depth Technical Guide to Dicyclohexyl Maleate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl maleate is a chemical compound with noteworthy applications in polymer science and as a synthetic intermediate. This document provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in polymerization workflows. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Identity and Properties

This compound, a diester of maleic acid and cyclohexanol, is recognized for its utility as a plasticizer and a comonomer in the synthesis of various polymers.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₄ | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| Physical Description | Liquid | [1] |

| Boiling Point | 374.7 °C at 760 mmHg | |

| Density | 1.09 g/cm³ | |

| Flash Point | 180.7 °C | |

| Refractive Index | 1.503 | |

| LogP | 3.29440 | |

| PSA (Polar Surface Area) | 52.60 Ų |

Experimental Protocols

Synthesis of this compound

The following protocol is a standard method for the synthesis of this compound via the esterification of maleic anhydride with cyclohexanol. This procedure is adapted from established methods for the synthesis of similar dialkyl maleates.

Materials:

-

Maleic anhydride

-

Cyclohexanol

-

Toluene (as an azeotropic solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark trap, distillation, and extraction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine maleic anhydride (1.0 eq), cyclohexanol (2.2 eq), and toluene (approximately 40% of the total volume).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq) to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield the final product.

Applications in Polymer Chemistry

This compound is primarily used as a comonomer or a reactive diluent in the synthesis of polymers. Its incorporation into a polymer backbone can modify the physical properties of the resulting material, such as flexibility and thermal stability.

Copolymerization Workflow

This compound can be copolymerized with other monomers, such as vinyl acetate, via free-radical polymerization to produce a random copolymer.

Caption: Synthesis and subsequent copolymerization of this compound.

Safety and Handling

This compound is classified as a substance that may be harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the Synthesis of Dicyclohexyl Maleate from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl maleate, a significant chemical intermediate, from maleic anhydride and cyclohexanol. This document outlines the fundamental reaction principles, detailed experimental protocols, a comparative analysis of catalytic systems, and the key parameters influencing the reaction yield and kinetics.

Introduction

This compound is a diester of maleic acid and cyclohexanol. Its molecular structure, characterized by two cyclohexyl rings, imparts unique physical and chemical properties, making it a valuable component in the synthesis of polymers and as a plasticizer. The synthesis is typically achieved through the esterification of maleic anhydride with cyclohexanol. This process is a classic example of acid-catalyzed esterification, proceeding through a two-step mechanism. Understanding and optimizing the reaction conditions are critical for achieving high yields and purity of the final product.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and cyclohexanol is a two-stage process.[1] The initial step involves a rapid, non-catalytic, and virtually irreversible reaction between maleic anhydride and one molecule of cyclohexanol to form the monoester, monocyclohexyl maleate. This reaction typically occurs at temperatures below 100°C.[1]

The second stage is a slower, reversible esterification of the monoester with a second molecule of cyclohexanol to yield the desired diester, this compound, and water.[1] This step requires a catalyst and elevated temperatures to proceed at a reasonable rate. The removal of water is crucial to drive the equilibrium towards the formation of the diester.[2]

The kinetics of the second stage are influenced by the choice of catalyst. For instance, when using sulfuric acid, the reaction is often first-order with respect to the monoester and the catalyst concentration.[3] In the case of organometallic catalysts like tetrabutyl titanate, the reaction can exhibit more complex kinetics, appearing to be second-order with respect to the acid and alcohol.[3]

Reaction Pathway

Caption: Two-step reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of similar dialkyl maleates and should be adapted and optimized for specific laboratory conditions.[4]

Materials:

-

Maleic Anhydride (1.0 mol, 98.06 g)

-

Cyclohexanol (2.2 - 3.0 mol, 220.39 - 300.54 g)

-

Toluene or Xylene (as azeotropic solvent)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.5-2.0 wt% of reactants)

-

Sodium Bicarbonate Solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, thermometer, and magnetic stirrer, add maleic anhydride, cyclohexanol, and toluene.

-

Initial Reaction (Monoester Formation): Begin stirring the mixture. The dissolution of maleic anhydride in cyclohexanol will initiate the exothermic formation of the monoester. The temperature may rise but should be kept below 100°C during this initial phase.

-

Catalyst Addition and Heating: Once the initial reaction subsides, add the acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux, monitoring the reaction progress by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases. This can take several hours, depending on the reaction scale and catalyst loading.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to remove unreacted cyclohexanol and other impurities.

-

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Data Presentation: Reaction Parameters and Catalysts

The efficiency of this compound synthesis is highly dependent on the reaction parameters. The choice of catalyst, temperature, and molar ratio of reactants significantly impacts the reaction rate and overall yield. While specific data for this compound is limited in the literature, data from the synthesis of similar maleate esters provide valuable insights.

| Parameter | Condition/Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Anhydride) | Reaction Time (h) | Yield (%) | Reference/Notes |

| Catalyst | p-Toluenesulfonic acid | 130-160 | 2.1:1 to 3.5:1 | 2-4 | >95 | A common and effective Brønsted acid catalyst.[4] |

| Sulfuric acid | 130-150 | 3:1 to 10:1 | 2-5 | High | Highly active but can lead to side reactions and corrosion.[1] | |

| Tetrabutyl titanate | 160-180 | 3:1 to 10:1 | 4-8 | High | An organometallic catalyst that is less corrosive than strong acids.[1] | |

| Phosphotungstic acid | 110-140 | 2.2:1 to 5:1 | 1-3 | >98 | A highly active and selective heteropoly acid catalyst.[2] | |

| Ion Exchange Resin | 80-120 | 2.1:1 to 3.5:1 | 4-8 | >97 | A solid acid catalyst that is easily separable from the reaction mixture.[4] | |

| Temperature | 110-140 | Various | Various | Varies | Varies | Lower temperatures favor monoester formation; higher temperatures are needed for the diester.[2] |

| 140-180 | Various | Various | Varies | Varies | Higher temperatures increase the reaction rate but can lead to by-products.[1] | |

| Molar Ratio | 2.2:1 | Various | Various | Varies | Varies | A slight excess of alcohol is used to drive the reaction to completion.[2] |

| >3:1 | Various | Various | Varies | Varies | A larger excess can further increase the reaction rate but requires more extensive purification.[1] |

Conclusion

The synthesis of this compound from maleic anhydride and cyclohexanol is a well-established esterification reaction that proceeds in two distinct stages. The successful synthesis of high-purity this compound hinges on the careful selection of a suitable catalyst, appropriate reaction temperature, and the efficient removal of water to drive the equilibrium towards the final product. This guide provides a foundational understanding and a practical framework for researchers and professionals to approach this synthesis. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.

References

Solubility of Dicyclohexyl Maleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl maleate is an organic compound generally described as being soluble in organic solvents but insoluble in water[1]. Its structure, featuring two non-polar cyclohexyl groups, suggests good solubility in a range of non-polar and moderately polar organic solvents. However, for applications in research and drug development, precise quantitative data is often necessary. This guide provides the framework for generating such data.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in various organic solvents is not extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing solubility data obtained through the protocols outlined in this guide.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized methods should be employed. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended for this purpose[2][3][4][5]. The subsequent quantification of the dissolved solute can be performed using various analytical techniques.

This method is designed to determine the saturation solubility of a compound in a given solvent at a specific temperature[2][6].

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials or flasks with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved[3][7].

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[4]. Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours[3][5]. To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant[4].

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly and at the same temperature to prevent precipitation[6].

Once the saturated solution is prepared and filtered, the concentration of this compound must be accurately measured.

2.2.1 Gravimetric Analysis

This is a straightforward method for non-volatile solutes[7][8][9].

Procedure:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed container and weigh it again (W₂).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid degradation.

-

Once the solvent is fully evaporated and the residue is dry, cool the container in a desiccator and weigh it again (W₃)[7].

-

Calculation:

-

Mass of dissolved this compound = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility (in g/L) = (Mass of dissolved solute / Volume of solution pipetted) * 1000

-

2.2.2 UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum.

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the λmax[10].

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve[10][11].

-

Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution.

2.2.3 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantification, particularly useful for complex mixtures or when the solute has a low UV absorbance[12].

Procedure:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the separation and quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength[13].

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve, accounting for any dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. scielo.br [scielo.br]

- 4. who.int [who.int]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scienceasia.org [scienceasia.org]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. mdpi.com [mdpi.com]

- 13. openaccessebooks.com [openaccessebooks.com]

Spectroscopic Profile of Dicyclohexyl Maleate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dicyclohexyl Maleate (CAS No. 621-13-6), a significant organic compound utilized as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is an ester with the chemical formula C₁₆H₂₄O₄ and a molecular weight of 280.36 g/mol .[1] Its structure consists of a maleic acid backbone esterified with two cyclohexyl groups.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 6.25 | s | =CH |

| ~ 4.85 | m | O-CH (cyclohexyl) |

| ~ 1.20 - 1.90 | m | CH₂ (cyclohexyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165.5 | C=O |

| ~ 129.0 | =CH |

| ~ 73.0 | O-CH (cyclohexyl) |

| ~ 31.5 | CH₂ (cyclohexyl) |

| ~ 25.5 | CH₂ (cyclohexyl) |

| ~ 23.5 | CH₂ (cyclohexyl) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the National Institute of Standards and Technology (NIST) WebBook.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930, 2860 | Strong | C-H stretch (cyclohexyl) |

| 1720 | Strong | C=O stretch (ester) |

| 1645 | Medium | C=C stretch (alkene) |

| 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely published. The following table presents predicted mass-to-charge ratios (m/z) for common adducts, which can aid in the interpretation of mass spectrometry results.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 281.1747 |

| [M+Na]⁺ | 303.1567 |

| [M+K]⁺ | 319.1306 |

| [M+NH₄]⁺ | 298.2013 |

Experimental Protocols

Detailed experimental protocols are provided to guide researchers in obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation and phase correction to the acquired data. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of liquid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Thermal Properties of Dicyclohexyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated thermal properties of Dicyclohexyl maleate. Due to a lack of extensive published experimental data for certain properties, this document outlines the standard methodologies for their determination, ensuring a complete reference for laboratory professionals.

Introduction

This compound is a chemical compound with applications in various industrial and research sectors. Understanding its thermal properties is crucial for its application in drug development, material science, and chemical synthesis, particularly for ensuring stability, safety, and performance under different temperature conditions. This guide summarizes the available data and provides detailed experimental protocols for the determination of key thermal characteristics.

Quantitative Thermal Properties

| Thermal Property | Value | Unit | Source |

| Melting Point | 424.08 (Calculated) | K | Cheméo[1] |

| Boiling Point | 761.32 (Calculated) | K | Cheméo[1] |

| Decomposition Temperature | Data not available | - | - |

| Heat Capacity (Cp) | Data not available | J/(mol·K) | - |

| Thermal Conductivity | Data not available | W/(m·K) | - |

Experimental Protocols for Thermal Property Determination

To ascertain the complete thermal profile of this compound, the following standard experimental techniques are recommended.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used for determining the melting point and heat capacity of materials.[3][4]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

A temperature program is initiated, typically involving an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range, and a final isothermal period.

-

-

Data Analysis:

-

Melting Point: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting event.

-

Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the reference, relative to a baseline measurement. Modulated DSC (MDSC) can also be employed for more accurate heat capacity measurements.[5]

-

Workflow for Differential Scanning Calorimetry (DSC)

References

- 1. Maleic acid, dicyclohexyl ester (CAS 621-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. quercus.be [quercus.be]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. - MedCrave online [medcraveonline.com]

Dicyclohexyl Maleate: A Versatile Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate (DCHM) is an unsaturated dicarboxylic acid ester monomer that holds significant promise for the synthesis of novel polymers with unique properties. The presence of two bulky, alicyclic cyclohexyl groups attached to the maleate backbone imparts rigidity, hydrophobicity, and potentially high glass transition temperatures (Tg) to the resulting polymers. These characteristics make poly(this compound) and its copolymers attractive candidates for a range of applications, including specialty coatings, adhesives, and as components in drug delivery systems where polymer properties need to be precisely controlled.

This technical guide provides a comprehensive overview of this compound as a monomer for polymer synthesis. It covers the synthesis of the monomer, detailed experimental protocols for its polymerization, and the characterization of the resulting polymers. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the development of new polymeric materials.

Monomer Synthesis and Purification

This compound can be synthesized via the esterification of maleic anhydride with cyclohexanol.[1][2] The reaction proceeds in two stages: a rapid, non-catalytic ring-opening of the maleic anhydride to form the monoester, followed by a slower, typically acid-catalyzed esterification to yield the diester.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride

-

Cyclohexanol

-

Toluene (as azeotropic solvent)

-

A strong acid catalyst (e.g., p-toluenesulfonic acid or a heteropoly acid)[4]

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: The flask is charged with maleic anhydride, a molar excess of cyclohexanol (e.g., a 1:2.5 molar ratio of maleic anhydride to cyclohexanol), toluene (approximately 25-50% of the total volume), and a catalytic amount of the acid catalyst.[4]

-

Esterification: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.[3][4]

-

Work-up: Once the reaction is complete (i.e., the theoretical amount of water has been collected or the acid value is sufficiently low), the mixture is cooled to room temperature. The toluene is removed by distillation.[4]

-

Purification: The crude product is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water. The organic layer is then dried over anhydrous magnesium sulfate. The final product, this compound, is obtained by vacuum distillation.[4]

Diagram of Monomer Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to produce a homopolymer, or it can be copolymerized with other vinyl monomers to tailor the properties of the resulting material. Due to steric hindrance from the two bulky cyclohexyl groups, the homopolymerization of this compound is expected to be slower than that of less hindered maleates and fumarates.[5]

Homopolymerization

While specific literature on the homopolymerization of this compound is limited, a general procedure for free-radical solution polymerization can be proposed based on established methods for similar monomers.

Experimental Protocol: Free-Radical Homopolymerization of this compound

Materials:

-

This compound (DCHM), purified

-

A free-radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))[6][7]

-

Anhydrous, inert solvent (e.g., toluene or dioxane)

Procedure:

-

Reaction Setup: A Schlenk flask or a similar reaction vessel is equipped with a magnetic stirrer and a reflux condenser, and the system is deoxygenated by several vacuum-argon cycles.

-

Charging Reactants: The purified DCHM monomer is dissolved in the anhydrous solvent in the reaction vessel. The desired amount of the free-radical initiator is then added. The concentration of the monomer and initiator should be chosen based on the desired molecular weight and polymerization rate.

-

Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[8] The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution will increase.

-

Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation in a non-solvent, such as methanol or ethanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Copolymerization

This compound can be copolymerized with a variety of comonomers to modify the properties of the resulting polymer. For instance, copolymerization with more reactive monomers like vinyl ethers can proceed efficiently.[9]

Experimental Protocol: Free-Radical Copolymerization of this compound and a Vinyl Ether

Materials:

-

This compound (DCHM), purified

-

A vinyl ether comonomer (e.g., ethyl vinyl ether), purified

-

A free-radical initiator (e.g., AIBN)

-

Anhydrous, inert solvent (e.g., toluene)

Procedure:

-

Reaction Setup: A reaction vessel is set up for an inert atmosphere polymerization as described for the homopolymerization.

-

Charging Reactants: The desired molar ratio of DCHM and the vinyl ether comonomer are dissolved in the anhydrous solvent in the reaction vessel. The initiator is then added.

-

Polymerization: The reaction is carried out at a suitable temperature for the chosen initiator for a predetermined time.

-

Isolation and Purification: The resulting copolymer is isolated and purified using the same precipitation and drying procedure as for the homopolymer.

Diagram of Free-Radical Polymerization Workflow

Caption: General workflow for the free-radical polymerization of this compound.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and composition (in the case of copolymers).

Molecular Weight Determination

Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.

Table 1: GPC Analysis Parameters

| Parameter | Description |

| System | A GPC system equipped with a refractive index (RI) detector. |

| Columns | A set of columns suitable for the expected molecular weight range of the polymer. |

| Mobile Phase | A suitable solvent for the polymer, such as tetrahydrofuran (THF). |

| Flow Rate | Typically 1.0 mL/min. |

| Temperature | Column and detector temperature should be controlled, e.g., at 35 °C. |

| Calibration | The system should be calibrated with narrow molecular weight standards (e.g., polystyrene). |

Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymers. The bulky cyclohexyl groups are expected to result in a relatively high Tg. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymers.

Table 2: Expected Thermal Properties of Poly(this compound)

| Property | Expected Value/Range | Method |

| Glass Transition Temperature (Tg) | Expected to be relatively high (>100 °C) due to the rigid cyclohexyl groups. | DSC |

| Thermal Decomposition Temperature | To be determined. | TGA |

Copolymer Composition

For copolymers, the composition can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to the protons of each monomer unit in the ¹H NMR spectrum, the molar ratio of the monomers in the copolymer can be calculated.

Conclusion

This compound is a monomer with considerable potential for creating polymers with desirable properties such as high rigidity and thermal stability. While detailed studies on its homopolymerization are not abundant, established principles of free-radical polymerization and characterization techniques provide a solid foundation for its investigation. The experimental protocols and characterization methods outlined in this guide are intended to facilitate further research and development of novel polymeric materials based on this compound for a variety of advanced applications.

References

- 1. Buy Dicyclohexyl sodium sulfosuccinate | 23386-52-9 [smolecule.com]

- 2. US2098190A - Substituted succinic acids and esters thereof and uses therefor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl ether maleic acid block copolymers: a versatile platform for tunable self-assembled lipid nanodiscs and membrane protein characterization - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Dicyclohexyl Maleate in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl maleate (DCHM) is a diester of maleic acid featuring two cyclohexyl groups. While specific data on DCHM in materials science is limited in publicly available literature, its chemical structure suggests its utility as a monomer and modifier in polymer synthesis. The bulky, alicyclic cyclohexyl groups are anticipated to impart unique properties to polymers, such as increased glass transition temperature (Tg), enhanced thermal stability, and modified mechanical and optical characteristics. This guide provides an in-depth look at the potential applications of this compound in materials science, drawing parallels from analogous dialkyl maleates and polymers containing cyclohexyl moieties. It covers synthetic pathways, polymerization protocols, and expected material properties, offering a technical resource for researchers exploring novel polymer architectures.

Introduction

Maleate esters are versatile monomers used in the synthesis of a wide range of polymers. The properties of these polymers can be tailored by varying the alcohol group of the ester. This compound, with its two bulky and rigid cyclohexyl rings, is a compelling candidate for creating polymers with enhanced thermal and mechanical properties. The incorporation of cyclohexyl groups into a polymer backbone is known to increase the glass transition temperature and improve thermal stability.

This guide will explore the synthesis of this compound and its subsequent use in polymerization reactions, primarily focusing on copolymerization with common vinyl monomers like vinyl acetate. Due to the scarcity of direct experimental data on DCHM-containing polymers, this document will leverage data from similar systems, such as those involving dibutyl maleate (DBM) and dioctyl maleate (DOM), to predict the performance and characteristics of DCHM-based materials.

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride with cyclohexanol. The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid or a heteropoly acid, and often involves the use of a water-carrying agent like toluene to drive the reaction to completion by removing the water byproduct.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization, typically in copolymerization with other vinyl monomers. Maleate esters generally exhibit low reactivity in homopolymerization but readily copolymerize with more reactive monomers such as vinyl acetate, styrene, and acrylates.

Emulsion Copolymerization with Vinyl Acetate

Emulsion polymerization is a common industrial method for producing stable aqueous dispersions of polymers (latexes), which are widely used in adhesives, coatings, and paints.

Materials:

-

Vinyl Acetate (VAc), distilled

-

This compound (DCHM)

-

Potassium Persulfate (KPS), initiator

-

Sodium Bicarbonate (NaHCO₃), buffer

-

Poly(vinyl alcohol) (PVA), protective colloid

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: In a reaction flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.

-

Degassing: Purge the aqueous solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Initiator Addition: Heat the solution to 70°C and add the potassium persulfate initiator.

-

Monomer Feed: Prepare a mixture of vinyl acetate and this compound (e.g., 90:10 molar ratio). Add this monomer mixture dropwise to the heated aqueous solution over a period of 2-3 hours.

-

Polymerization: Maintain the reaction at 70°C with continuous stirring for an additional 2 hours after the monomer feed is complete to ensure high monomer conversion.

-

Cooling and Characterization: Cool the resulting latex to room temperature. The polymer can be characterized for its solid content, particle size, molecular weight (GPC), and thermal properties (DSC, TGA).

Solution Copolymerization

Solution polymerization offers a homogeneous reaction medium and is useful for producing polymers with controlled molecular weights.

Materials:

-

Vinyl Acetate (VAc), distilled

-

This compound (DCHM)

-

2,2'-Azobisisobutyronitrile (AIBN), initiator, recrystallized

-

Chloroform (CHCl₃), solvent and chain transfer agent

-

Nitrogen gas (N₂)

Procedure:

-

Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform. Add the initiator, AIBN, to the monomer solution.

-

Degassing: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired monomer conversion.

-

Polymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.

-

Purification and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Polymerization Workflow

Caption: Workflows for emulsion and solution polymerization of DCHM.

Properties of this compound Copolymers

Thermal Properties

The glass transition temperature (Tg) is a critical property of amorphous polymers. The incorporation of bulky side groups is known to restrict chain mobility, thereby increasing the Tg.

Table 1: Glass Transition Temperatures (Tg) of Poly(vinyl acetate) and its Copolymers with Dialkyl Maleates.

| Polymer Composition (molar ratio) | Tg (°C) | Data Source Reference |

| Poly(vinyl acetate) (PVAc) | 30 - 40 | General Literature |

| Poly(VAc-co-Dibutyl Maleate) (90:10) | ~2.8 | Analogous System[1] |

| Poly(VAc-co-Dioctyl Maleate) (90:10) | ~-11.8 | Analogous System[1] |

| Poly(VAc-co-Dicyclohexyl Maleate) | Expected to be > PVAc Tg | Postulated |

Note: The Tg values for DBM and DOM copolymers are decreases from PVAc, which acts as a plasticizer. However, the rigid and bulky nature of the cyclohexyl group in DCHM is expected to increase the Tg compared to linear alkyl maleates of similar carbon number, and likely higher than PVAc itself.

A study on poly(ethylene alkyl phosphonate)s showed that replacing an isopropyl group with a cyclohexyl group in the side chain increased the Tg by 60 °C.[2][3] This highlights the significant effect of the cyclohexyl ring on stiffening the polymer backbone.

Mechanical and Adhesive Properties

The mechanical properties of copolymers are influenced by the monomer composition. The incorporation of maleates can affect tensile strength, elongation at break, and adhesive properties.

Table 2: Expected Influence of DCHM on Mechanical and Adhesive Properties of Poly(vinyl acetate) Copolymers.

| Property | Influence of Linear Alkyl Maleates (e.g., DBM, DOM) | Expected Influence of this compound |

| Tensile Strength | Generally decreases (plasticizing effect) | May increase due to increased stiffness |

| Elongation at Break | Generally increases (increased flexibility) | May decrease due to increased rigidity |

| Adhesion | Can be improved | Potentially enhanced due to bulky group interactions |

| Water Resistance | Improved due to hydrophobic alkyl chains | Significantly improved due to hydrophobic cyclohexyl groups |

Potential Applications

Based on the anticipated properties, polymers incorporating this compound could find applications in several areas of materials science:

-

High-Performance Adhesives: The expected increase in Tg and improved water resistance could lead to the development of adhesives with better thermal stability and durability for demanding applications.

-

Specialty Coatings: Coatings formulated with DCHM-containing polymers may exhibit enhanced hardness, scratch resistance, and hydrophobicity, making them suitable for protective and decorative purposes.

-

Optical Materials: The alicyclic structure of the cyclohexyl group can lead to polymers with high refractive indices and good optical transparency, which are desirable properties for optical plastics and resins.

-

Biomedical Materials: While not directly suggested by the initial searches, the biocompatibility of cyclohexyl-containing polymers could be explored for applications in drug delivery systems or medical device coatings, where thermal stability and hydrophobicity are important.

Conclusion

This compound presents an intriguing, yet underexplored, monomer for materials science. By drawing parallels with analogous dialkyl maleates and polymers containing cyclohexyl groups, it is reasonable to predict that DCHM can be a valuable comonomer for imparting increased thermal stability, enhanced mechanical properties, and improved water resistance to a variety of polymers. The provided synthetic and polymerization protocols, based on established methods for similar monomers, offer a starting point for researchers to explore the potential of this compound in creating novel materials with tailored properties for advanced applications. Further experimental investigation is necessary to fully elucidate the quantitative effects of DCHM on polymer properties and to validate its potential in the fields of adhesives, coatings, and other high-performance materials.

References

Health and Safety Considerations for Dicyclohexyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and relevant regulatory documentation before handling Dicyclohexyl maleate.

Introduction

This compound (DCM) is a chemical compound used in various industrial applications. As with any chemical substance, a thorough understanding of its potential health and safety hazards is crucial for ensuring the well-being of researchers, scientists, and all personnel involved in its handling and use. This technical guide provides an in-depth overview of the available health and safety data for this compound, with a focus on its toxicological profile. The information is presented to aid in risk assessment and the implementation of appropriate safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin irritation and the potential for skin sensitization.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Toxicological Data Summary

Comprehensive toxicological data for this compound is limited in the public domain. Much of the available information is based on data for structurally similar maleic acid esters. The following tables summarize the available quantitative and qualitative toxicological data.

Table 2: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (oral) | Oral | > 1,000 mg/kg bw | [2] |

| LD50 | Rabbit (dermal) | Dermal | > 2,000 mg/kg bw | [2] |

Table 3: Irritation and Sensitization Data

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Moderately irritating | [2] |

| Eye Irritation | Rabbit | Slightly irritating | [2] |

| Skin Sensitization | Guinea Pig | Not sensitizing | [2] |

Note: While one source indicates it is not sensitizing in guinea pigs, the GHS classification suggests it may cause an allergic skin reaction. This discrepancy highlights the need for caution and the use of appropriate personal protective equipment.

Table 4: Repeated Dose Toxicity

| Endpoint | Species | Route | NOAEL | Key Findings | Reference |

| 28-day study (read-across) | Rat | Oral | 100 mg/kg bw/day | Kidney effects (hyaline droplets in males) | [3] |

Table 5: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (read-across) | S. typhimurium | With and without | Negative | [3] |

| In vitro Chromosomal Aberration (read-across) | Mammalian cells | With and without | Negative | [3] |

Table 6: Reproductive and Developmental Toxicity

| Endpoint | Species | Route | NOAEL | Key Findings | Reference |

| Screening Test (read-across) | Rat | Oral | 100 mg/kg bw/day | Decreased corpora lutea, implantation sites, and litter size at 400 mg/kg bw/day. | [2] |

Experimental Protocols

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dosage: The test substance is administered in a single dose by gavage. A limit test is often performed first at a dose of 2000 mg/kg body weight. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD50.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation (In Vivo)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

Methodology:

-

Test Animals: Typically, female CBA/J mice are used.

-

Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result.

Signaling Pathways and Mechanisms of Action

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization is a complex biological cascade that has been well-characterized by the Adverse Outcome Pathway (AOP) framework developed by the OECD. This pathway describes the sequence of events from the initial molecular interaction of a chemical with the skin to the final adverse outcome of allergic contact dermatitis.

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Assessment

The assessment of skin sensitization potential often follows a tiered testing strategy, incorporating in silico, in chemico, in vitro, and in vivo methods.

Caption: Tiered testing strategy for skin sensitization.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin irritation and allergic skin reactions. While comprehensive toxicological data for this specific substance is not fully available in the public domain, the existing information and data from related compounds suggest that appropriate personal protective equipment, including gloves and eye protection, should be used to minimize exposure. Further testing would be beneficial to fully characterize the toxicological profile of this compound and to refine the risk assessment for various exposure scenarios. Researchers and drug development professionals should always adhere to established safety protocols and consult the most recent safety data sheets before working with this compound.

References

Environmental Fate of Dicyclohexyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate (DCM), a diester of maleic acid and cyclohexanol, finds application in various industrial processes. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the environmental fate of this compound, summarizing available data on its biodegradation, hydrolysis, photodegradation, and bioaccumulation potential. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from analogue substances and predictions from well-established quantitative structure-activity relationship (QSAR) models, primarily the US EPA's EPI Suite™.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₄ | PubChem[1] |

| Molecular Weight | 280.36 g/mol | PubChem[1] |

| CAS Number | 621-13-6 | PubChem[1] |

| Physical State | Liquid | PubChem[1] |

| Predicted LogP (Octanol-Water Partition Coefficient) | 3.8 | PubChem[1] |

| Experimental LogP | 4.51 | SIELC Technologies[2] |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes. This section details the available information on its biodegradation, hydrolysis, photodegradation, and bioaccumulation.

Biodegradation

Experimental data on the ready biodegradability of this compound is limited. However, studies on analogous maleate esters provide critical insights. The cis-configuration of the maleate structure is known to hinder microbial degradation compared to its trans-isomer, fumarate. Research comparing maleate- and succinate-based plasticizers indicates that maleate diesters exhibit almost no degradation under conditions where succinate diesters are readily biodegraded[3].

To supplement the lack of experimental data, predictions from the EPI Suite™ BIOWIN model were utilized. These predictions, summarized in Table 2, suggest that this compound is not readily biodegradable.

Table 2: Predicted Biodegradability of this compound (EPI Suite™ - BIOWIN)

| Model | Prediction |

| BIOWIN1 (Linear Model) | Does not biodegrade fast |

| BIOWIN2 (Non-Linear Model) | Does not biodegrade fast |

| BIOWIN3 (Ultimate Biodegradation Timeframe) | Weeks |

| BIOWIN4 (Primary Biodegradation Timeframe) | Weeks |

| BIOWIN5 (MITI Linear Model) | Not readily biodegradable |

| BIOWIN6 (MITI Non-Linear Model) | Not readily biodegradable |

| Ready Biodegradability Prediction | No |

Experimental Protocol: Ready Biodegradability - OECD 301D (Closed Bottle Test)

The OECD 301D Closed Bottle Test is a standard method to assess the ready biodegradability of organic chemicals.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

-

Inoculum: Effluent from a municipal sewage treatment plant is typically used as the microbial inoculum.

-

Test Concentration: The test substance is added at a concentration that would result in a theoretical oxygen demand (ThOD) of 2-5 mg/L.

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance and the inoculum to the test bottles.

-

Fill the bottles completely, ensuring no air bubbles are trapped.

-

Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium acetate).

-

Incubate the bottles in the dark at 20 ± 1°C for 28 days.

-

Measure the dissolved oxygen concentration at regular intervals.

-

-

Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation (calculated from the oxygen consumption relative to the ThOD) reaches 60% within a 10-day window, which itself is within the 28-day test period.

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, a process that is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids and bases.

Due to the absence of specific experimental hydrolysis data for this compound, predictions were obtained from the EPI Suite™ HYDROWIN model. The model predicts the hydrolysis rate constants at different pH values, which are summarized in Table 3. The predictions indicate that hydrolysis is slow at neutral pH but increases significantly under alkaline conditions.

Table 3: Predicted Hydrolysis Half-Life of this compound (EPI Suite™ - HYDROWIN)

| pH | Half-Life |

| 7 | 180 days |

| 8 | 18 days |

Experimental Protocol: Hydrolysis as a Function of pH - OECD 111

-

Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature.

-

Procedure:

-

Prepare sterile aqueous buffer solutions at the desired pH values.

-

Add the test substance to the buffer solutions at a concentration low enough to ensure it remains in solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

At appropriate time intervals, take samples and analyze the concentration of the test substance.

-

Determine the hydrolysis rate constant and the half-life from the decrease in concentration over time.

-

Photodegradation

Direct experimental data on the photodegradation of this compound is not available. However, studies on structurally similar compounds, such as phthalate esters, can provide an indication of its potential for photodegradation. Phthalate esters can undergo photodegradation in the presence of simulated sunlight, with the rate being influenced by the medium and the presence of photosensitizers[4][5][6].

The EPI Suite™ AOPWIN model predicts the atmospheric oxidation of this compound by hydroxyl radicals. The predicted atmospheric half-life is presented in Table 4.

Table 4: Predicted Atmospheric Oxidation of this compound (EPI Suite™ - AOPWIN)

| Parameter | Value |

| OH Radical Reaction Rate Constant | 22.39 x 10⁻¹² cm³/molecule-sec |

| Atmospheric Half-Life (12-hr day, 1.5x10⁶ OH/cm³) | 0.58 days (7 hours) |

Experimental Protocol: Photodegradation in Water

A general protocol for assessing the photodegradation of a substance in water involves:

-

Principle: A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight. The rate of degradation is determined by measuring the decrease in the concentration of the substance over time.

-

Light Source: A xenon arc lamp or a mercury vapor lamp with appropriate filters to simulate the solar spectrum at the Earth's surface.

-

Procedure:

-

Prepare a solution of the test substance in purified water.

-

Place the solution in a quartz reaction vessel.

-

Expose the solution to the light source under controlled temperature conditions.

-

Run a dark control in parallel to account for any non-photolytic degradation.

-

Take samples at various time points and analyze the concentration of the test substance.

-

The photodegradation rate and quantum yield can be calculated from the data.

-

Bioaccumulation

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (LogP or Log Kow). A higher LogP value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

The experimental LogP of this compound is 4.51[2], suggesting a significant potential for bioaccumulation. Predictions from the EPI Suite™ BCFBAF model provide further insight into its bioaccumulation factor (BCF) in fish, as shown in Table 5.

Table 5: Predicted Bioaccumulation of this compound (EPI Suite™ - BCFBAF)

| Model | Log BCF | BCF |

| Regression Based | 2.87 | 741.3 |

| Arnot-Gobas (Upper Trophic) | 1.83 | 67.6 |

| Arnot-Gobas (Mid Trophic) | 2.05 | 112.2 |

| Arnot-Gobas (Lower Trophic) | 1.95 | 89.1 |

Experimental Protocol: Bioaccumulation in Fish - OECD 305

-

Principle: Fish are exposed to the test substance at a constant concentration in the water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue is measured at intervals during both phases.

-

Test Organism: Typically, a species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) is used.

-

Procedure:

-

Uptake Phase: Fish are held in tanks with a constant, sublethal concentration of the test substance. Water and fish samples are taken at regular intervals to measure the substance's concentration.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water. Water and fish samples continue to be taken to measure the rate at which the substance is eliminated from their bodies.

-

Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady state.

-

Conclusion

The available data, largely based on analogue studies and predictive models, suggests that this compound is not readily biodegradable and has a significant potential for bioaccumulation in aquatic organisms. Its hydrolysis is slow under neutral conditions but accelerates in alkaline environments. Atmospheric photodegradation is predicted to be a relatively rapid process. Due to the limited direct experimental data, further testing following standardized OECD protocols is recommended for a more definitive assessment of the environmental fate of this compound. This information is critical for conducting thorough environmental risk assessments and ensuring the responsible management of this chemical.

References

- 1. This compound | C16H24O4 | CID 5354318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. Simulated sunlight photodegradation of aqueous phthalate esters catalyzed by the polyoxotungstate/titania nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

An In-Depth Technical Guide to Transesterification Routes for Dicyclohexyl Maleate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl maleate via transesterification. It explores various catalytic routes, offering detailed experimental protocols derived from analogous reactions in the scientific literature. This document is intended to serve as a foundational resource for the development and optimization of synthetic strategies for this compound.

Introduction

This compound is a significant chemical intermediate with applications in polymer synthesis and as a plasticizer. The transesterification of lower alkyl maleates, such as dimethyl maleate or diethyl maleate, with cyclohexanol represents a viable and atom-economical pathway for its synthesis. This guide focuses on catalytic transesterification, a process that involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol.

The general reaction is as follows:

Dialkyl Maleate + 2 Cyclohexanol ⇌ this compound + 2 Alcohol

The selection of an appropriate catalyst is crucial for achieving high yields and selectivity, while minimizing side reactions. This guide details methodologies employing organo-tin, titanium-based, and acid catalysts.

General Transesterification Signaling Pathway

The transesterification reaction, whether acid or base-catalyzed, proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the general logical relationship of this process.

Dicyclohexyl Maleate as a Reactive Plasticizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl maleate (DCHM) is a diester of maleic acid and cyclohexanol, characterized by the chemical formula C₁₆H₂₄O₄.[1] While traditional plasticizers physically separate polymer chains to impart flexibility, they are often prone to migration, which can compromise material integrity and lead to environmental and health concerns. This compound presents a compelling alternative as a reactive plasticizer. Its carbon-carbon double bond within the maleate moiety allows it to act as a comonomer, covalently bonding into the polymer backbone during polymerization. This permanent integration mitigates migration and creates a plasticizing effect from within the polymer architecture, offering enhanced durability and stability. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, performance characteristics, and potential applications of this compound as a reactive plasticizer, with a particular focus on its relevance to the pharmaceutical and medical device industries.

Introduction to Reactive Plasticization

Plasticizers are essential additives used to increase the flexibility, workability, and overall performance of polymeric materials, most notably polyvinyl chloride (PVC).[2] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[3]

Traditional vs. Reactive Plasticizers:

-

Traditional (External) Plasticizers: These are additives that are not chemically bound to the polymer. While effective, they can leach out over time due to environmental factors like heat, or contact with solvents, leading to embrittlement of the plastic and contamination of the surrounding environment.

-

Reactive (Internal) Plasticizers: These are monomers that are copolymerized into the polymer backbone. The plasticizing moieties become an integral part of the polymer chain, preventing migration and ensuring long-term stability of the material's properties.[4]

Maleate esters, including this compound, are well-suited for this role as their internal double bond is capable of participating in free-radical polymerization with other vinyl monomers.[2]

Synthesis of this compound

This compound is synthesized via the esterification of maleic anhydride with cyclohexanol. The reaction proceeds in two stages: a rapid, exothermic first stage to form the monoester, followed by a slower second stage to form the diester.

Reaction Pathway

The synthesis involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and subsequent esterification.

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of Maleic Anhydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Maleic anhydride (1.0 mole)

-

Cyclohexanol (2.2 moles, slight excess)

-

p-Toluenesulfonic acid (p-TSA) (0.02 moles, catalyst)

-

Toluene (as azeotropic solvent)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus is charged with maleic anhydride, cyclohexanol, and toluene.

-

The mixture is heated with stirring to approximately 80°C to ensure all reactants are dissolved.

-

p-Toluenesulfonic acid is added to the flask.

-

The reaction temperature is raised to initiate reflux (approximately 110-120°C). Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is neutralized with a sodium bicarbonate solution, washed with water, and the organic layer is separated.

-

Toluene is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

Mechanism of Action as a Reactive Plasticizer

The defining feature of this compound as a reactive plasticizer is its ability to copolymerize with other monomers, such as vinyl chloride (VC) or vinyl acetate (VAc). This process, typically initiated by free radicals, incorporates the DCHM molecule directly into the polymer chain.

Free-Radical Copolymerization

In a typical free-radical polymerization, an initiator (e.g., a peroxide or an azo compound) generates free radicals that react with monomer units to create a growing polymer chain. When DCHM is present in the monomer feed, its double bond can react with the propagating radical, thus becoming part of the main chain.

The bulky cyclohexyl groups attached to the polymer backbone then provide the plasticizing effect by sterically hindering close packing of the polymer chains, thereby increasing free volume and segmental mobility.

Caption: Copolymerization of a vinyl monomer with DCHM.

Reactivity Ratios

The composition and microstructure of the final copolymer are determined by the reactivity ratios (r₁ and r₂) of the comonomers.[5] The reactivity ratio is the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other type of monomer.[6]

-

If r₁ > 1, the growing chain preferentially adds monomer 1.

-

If r₁ < 1, the growing chain preferentially adds monomer 2.

-

If r₁r₂ ≈ 1, a random copolymer is formed.

-

If r₁r₂ ≈ 0, an alternating copolymer is formed.

While specific reactivity ratios for this compound are not widely published, maleate esters generally exhibit low reactivity toward homopolymerization (r₂ ≈ 0) but will readily copolymerize with more reactive, electron-donating monomers like styrene or vinyl acetate.[2] This suggests that copolymerization with vinyl monomers will likely result in a copolymer with isolated DCHM units distributed along the chain.

Performance Characteristics and Data

The incorporation of this compound as a comonomer is expected to permanently alter the thermal and mechanical properties of the base polymer. The data presented below is illustrative of the expected performance based on studies of similar maleate and succinate plasticizers, as direct quantitative data for DCHM is limited in publicly available literature.[3][7]

Thermal Properties

The primary effect of internal plasticization is the reduction of the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 1: Illustrative Thermal Properties of PVC with Reactive Plasticizer

| Property | Neat PVC | PVC with 20 phr External Plasticizer | PVC with 10 mol% DCHM Copolymer |

| Glass Transition Temp. (Tg) | ~82 °C | ~40 °C | ~55 °C |